molecular formula C11H11N3O B1337448 4-[(3-Aminopyridin-2-yl)amino]phenol CAS No. 78750-68-2

4-[(3-Aminopyridin-2-yl)amino]phenol

Cat. No.: B1337448
CAS No.: 78750-68-2
M. Wt: 201.22 g/mol
InChI Key: VDKIMNUBAYDJEU-UHFFFAOYSA-N
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Description

4-[(3-Aminopyridin-2-yl)amino]phenol is an organic compound with the molecular formula C11H11N3O. It is known for its unique structure, which includes both a phenol and an aminopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminopyridin-2-yl)amino]phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which is then reduced to this compound. The reduction can be carried out using sodium sulfide in aqueous media, which is a cost-effective and efficient method .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminopyridin-2-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium sulfide is used for the reduction of nitro groups.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products depending on the substituents used.

Scientific Research Applications

4-[(3-Aminopyridin-2-yl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Aminopyridin-2-yl)amino]phenol in medicinal applications involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, thereby preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

4-[(3-Aminopyridin-2-yl)amino]phenol, also known as Fabiatrin, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Fabiatrin exhibits significant interactions with various enzymes and proteins, influencing several biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Cell Signaling Modulation : The compound modulates cell signaling in immune cells, affecting gene expression and cytokine production.
  • Stability and Dosage Effects : In laboratory settings, Fabiatrin's effects are dose-dependent; low doses demonstrate anti-inflammatory properties without notable toxicity.

The precise mechanism of action for Fabiatrin is still under investigation. However, it is believed to interact with specific biomolecules, such as enzymes and receptors, to exert its biological effects. Key points include:

  • Binding Affinity : The compound binds to molecular targets that modulate cellular processes.
  • Metabolic Pathways : It interacts with cytochrome P450 enzymes, impacting its metabolism and clearance from the body.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Fabiatrin:

  • Antibacterial Properties : In vitro tests have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Fabiatrin

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

Fabiatrin also shows antifungal activity against pathogens such as Candida albicans:

  • Activity Against Fungi : The compound exhibited MIC values of 16.69 to 78.23 µM against C. albicans, indicating moderate antifungal potential .

Study on Anti-inflammatory Effects

A notable case study involved administering varying doses of Fabiatrin in animal models to assess its anti-inflammatory effects:

  • Findings : At low doses, the compound significantly reduced pro-inflammatory cytokines without inducing toxicity, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study on Cancer Cell Lines

Another significant study evaluated the effects of Fabiatrin on cancer cell lines:

  • Results : The compound displayed antiproliferative activities against colorectal cancer cell lines (e.g., HT29) with IC50 values around 0.094 µM, indicating strong potential for cancer treatment applications .

Properties

IUPAC Name

4-[(3-aminopyridin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIMNUBAYDJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446053
Record name 4-[(3-aminopyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78750-68-2
Record name 4-[(3-Amino-2-pyridinyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78750-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-aminopyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 1 (41.05 Kg) and ammonium formate (5 equivalents), with or without 2,6-di-tert-butylphenol antioxidant, was treated with a mixture of 50% wet 5% palladium hydroxide on carbon (7% by weight per weight of EXAMPLE 1), in DMF (6 mL/g catalyst) then DMF (total DMF volume: 5 mL/g EXAMPLE 1) first with moderate agitation to control an exotherm (typically peaking at 85° C.) then with increased agitation for 1 hour (incomplete reactions were treated with additional catalyst/DMF mixture), cooled to 10° C., and filtered. The filtrant was washed with DMF (0.4 mL/g EXAMPLE 1), and the filtrate was added to water (29.4 mL/g EXAMPLE 1) at 10° C. to precipitate a solid which was filtered, washed with water (7.5 mL/g EXAMPLE 1), partially dried under a nitrogen stream, and further dried under vacuum at 50° C. to about 0.5% moisture.
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